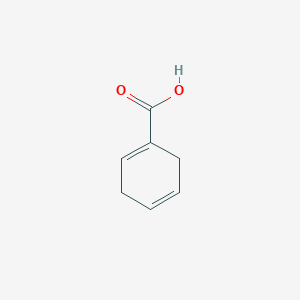

1,4-Cyclohexadiene-1-carboxylic acid

Description

1,4-Cyclohexadiene-1-carboxylic acid is a cyclic diene carboxylic acid that plays a critical role in bacterial menaquinone (vitamin K2) biosynthesis. In Escherichia coli, the menC gene encodes an enzyme responsible for converting 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylic acid (SHCHC) into o-succinylbenzoic acid (OSB), a key aromatic intermediate in menaquinone production . This compound is part of a multi-enzyme pathway involving MenF, MenD, and MenH, which collectively transform chorismate into menaquinone via structural rearrangements and decarboxylation steps . The conjugated diene system in its structure contributes to its reactivity, enabling participation in enzymatic aromatization reactions.

Properties

CAS No. |

4315-35-9 |

|---|---|

Molecular Formula |

C7H8O2 |

Molecular Weight |

124.14 g/mol |

IUPAC Name |

cyclohexa-1,4-diene-1-carboxylic acid |

InChI |

InChI=1S/C7H8O2/c8-7(9)6-4-2-1-3-5-6/h1-2,5H,3-4H2,(H,8,9) |

InChI Key |

XCSQXCKDEVRTHN-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CCC(=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

This compound Methyl Ester

- Structure : Methyl ester derivative of the parent acid, with a methoxy group replacing the hydroxyl hydrogen.

- Molecular Formula : C₈H₁₀O₂ .

- Molecular Weight : 138.16 g/mol .

- Key Differences: The ester group reduces polarity compared to the carboxylic acid, enhancing volatility for applications in gas chromatography . Lacks the free carboxylic acid group critical for enzymatic activity in menaquinone biosynthesis .

Alizarine Yellow R

- Structure : Contains a 1,4-cyclohexadiene core substituted with a nitro-phenylhydrazone group and a ketone.

- Molecular Formula : C₁₃H₉N₃O₅ .

- Molecular Weight : 287.23 g/mol .

- Key Differences: The extended conjugation from the nitro and hydrazone groups shifts its absorption spectrum, making it a dye (yellow) . No known role in enzymatic pathways; primarily used in analytical chemistry.

Aurintricarboxylic Acid

- Structure: Derived from this compound, with three carboxyl groups and two phenolic rings.

- Molecular Formula : C₂₂H₁₄O₉ .

- Key Differences :

Thermodynamic and Chemical Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.